molecular formula C11H16N2O2S B13661067 Ethyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate

Ethyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate

Cat. No.: B13661067
M. Wt: 240.32 g/mol
InChI Key: ZKSOCUHBJDTPOK-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methylpyrrolidin-2-yl)thiazole-4-carboxylate is a thiazole-based ester featuring a 1-methylpyrrolidine substituent at the 2-position of the thiazole ring. This compound belongs to a broader class of thiazole carboxylates, which are widely studied for their diverse chemical and biological properties. The 1-methylpyrrolidine moiety introduces stereoelectronic effects that distinguish it from analogs with aromatic or halogenated substituents.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

ethyl 2-(1-methylpyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H16N2O2S/c1-3-15-11(14)8-7-16-10(12-8)9-5-4-6-13(9)2/h7,9H,3-6H2,1-2H3

InChI Key

ZKSOCUHBJDTPOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiourea, substituted thioamides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

Ethyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-Methylpyrrolidin-2-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Properties

Thiazole carboxylates differ primarily in substituents at the 2-position, which significantly influence their electronic and steric profiles:

Compound Name Substituent at 2-Position Key Electronic Features Reference
Ethyl 2-(1-methylpyrrolidin-2-yl)thiazole-4-carboxylate 1-Methylpyrrolidin-2-yl Electron-rich cyclic amine; enhances basicity and potential hydrogen bonding []
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (1) Nitrobenzylidene hydrazinyl Conjugated nitro group reduces HOMO-LUMO gap (4.53 eV vs. 5.12 eV in non-conjugated analogs)
Ethyl 2-phenylthiazole-4-carboxylate Phenyl Aromatic substituent; moderate electron-withdrawing effect (similarity score: 0.86)
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate 4-Bromophenyl Halogenated aromatic ring; increased lipophilicity (similarity score: 0.84)
Ethyl 2-aminothiazole-4-carboxylate derivatives (5a, 5b) Amino with isoindolinone groups Polar substituents enhance solubility; IC50 = 0.72–1.55 μM (HCT116 cells)

Key Observations :

  • The 1-methylpyrrolidin-2-yl group introduces a tertiary amine, which may improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl or bromophenyl) .

Hypothetical Advantages of 1-Methylpyrrolidin-2-yl :

  • Increased metabolic stability compared to ester or amide-containing analogs.
  • Enhanced blood-brain barrier penetration due to the tertiary amine’s basicity.

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